molecular formula C15H13FO2 B13407798 5-Fluoro-alpha-methyl-3-biphenylacetic acid CAS No. 75852-60-7

5-Fluoro-alpha-methyl-3-biphenylacetic acid

Cat. No.: B13407798
CAS No.: 75852-60-7
M. Wt: 244.26 g/mol
InChI Key: XWGXYBHCFSEUGR-UHFFFAOYSA-N
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Description

5-Fluoro-alpha-methyl-3-biphenylacetic acid is an organic compound with a complex structure that includes a fluorine atom, a methyl group, and a biphenyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 5-Fluoro-alpha-methyl-3-biphenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-alpha-methyl-3-biphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Fluoro-alpha-methyl-3-biphenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The biphenyl structure allows for interactions with hydrophobic regions of proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.

    Ibuprofen: Another NSAID with a carboxylic acid group and a similar mechanism of action.

    Naproxen: An NSAID with a similar therapeutic profile but different structural features.

Uniqueness

5-Fluoro-alpha-methyl-3-biphenylacetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research into new therapeutic agents and materials.

Properties

CAS No.

75852-60-7

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

2-(3-fluoro-5-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-13(9-14(16)8-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

InChI Key

XWGXYBHCFSEUGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

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